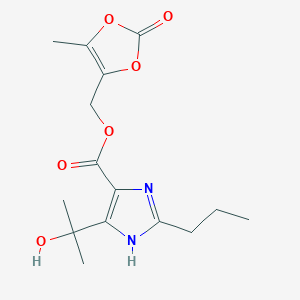

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylate

Overview

Description

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylate is a useful research compound. Its molecular formula is C15H20N2O6 and its molecular weight is 324.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylate , also known by its CAS number 144690-92-6, is a complex organic molecule with potential biological activities. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 358.41 g/mol. The structure features a dioxole ring and an imidazole moiety, which are significant in conferring biological activity.

Biological Activity Overview

Research indicates that compounds containing imidazole and dioxole structures often exhibit various biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains.

- Anticancer Properties : Some derivatives have been reported to inhibit tumor growth in vitro and in vivo.

- Anti-inflammatory Effects : Certain analogs demonstrate the ability to reduce inflammation markers in cellular assays.

The biological mechanisms through which this compound may exert its effects include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other imidazole derivatives that inhibit cyclooxygenase (COX) enzymes.

- Receptor Modulation : It may interact with various receptors, including those involved in inflammatory responses or cellular signaling pathways.

Case Studies

Several studies have explored the biological effects of compounds structurally related to this compound:

-

Study on Antimicrobial Activity :

- A study demonstrated that imidazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 32 µg/mL for some derivatives.

-

Anticancer Research :

- In vitro experiments showed that certain dioxole-containing compounds inhibited the proliferation of human cancer cell lines (e.g., MCF7 breast cancer cells) with IC50 values around 15 µM.

-

Inflammation Studies :

- A recent study indicated that similar compounds could significantly reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Compound A | Antibacterial | S. aureus | 32 µg/mL |

| Compound B | Anticancer | MCF7 Cells | 15 µM |

| Compound C | Anti-inflammatory | Macrophages | Reduction in TNF-alpha by 50% |

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that integrate dioxole and imidazole moieties. The structural complexity allows for diverse modifications that can enhance its pharmacological properties. The compound's molecular formula is with a molecular weight of approximately 402.48 g/mol .

Pharmaceutical Applications

Antihypertensive Activity :

One notable application of this compound is in the treatment of hypertension. It acts as an angiotensin II receptor blocker (ARB), similar to other imidazole derivatives like Olmesartan, which is effective in managing high blood pressure and related cardiovascular conditions .

Anticancer Properties :

Research indicates that imidazole derivatives exhibit significant anticancer activities. The presence of the dioxole ring may enhance the compound's ability to interact with biological targets involved in cancer progression . Studies have shown that such compounds can inhibit tumor growth by modulating pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity :

Imidazole derivatives are known for their antimicrobial properties. This specific compound may possess activity against various bacterial strains, making it a candidate for developing new antibiotics .

Biological Activities

The biological activities of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylate include:

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation, which could be beneficial in treating chronic inflammatory diseases .

- Antidiabetic Potential : There is emerging evidence suggesting that imidazole derivatives may improve insulin sensitivity, thus providing a therapeutic avenue for diabetes management .

Case Studies and Research Findings

Chemical Reactions Analysis

Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Catalyst/Role |

|---|---|---|---|---|

| Saponification | NaOH | Ethanol | 20–25°C | Base for hydrolysis |

| Esterification | K₂CO₃, KI | N,N-dimethylacetamide | 0–5°C (addition) → 40–45°C | Acid scavenger and iodide source |

| Purification | Activated carbon, Na₂SO₄ | Ethyl acetate/water | Room temperature | Decolorization and drying |

Structural Insights

The compound’s reactivity is influenced by its dioxolane ring , imidazole core , and carboxylate ester . These functional groups enable:

-

Nucleophilic attack : The carboxylate ester reacts with chloromethyl dioxolone via substitution, forming a stable ester linkage .

-

Stability under basic conditions : The dioxolane ring remains intact during saponification and esterification, resisting hydrolysis under the described conditions .

Purification and Stability

-

Workup : After esterification, the organic layer is washed with aqueous salt solutions, treated with activated carbon (to remove impurities), and dried over Na₂SO₄ .

-

Storage : The compound is stable at room temperature when stored in dry conditions .

Mechanistic Considerations

The synthesis leverages solvent choice (N,N-dimethylacetamide for high polarity) and inert atmospheres to minimize side reactions during esterification. The use of KI facilitates halide exchange , enhancing the reactivity of the chloromethyl dioxolone .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing high-purity (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylate?

- Methodology :

- Step 1 : React the ethyl ester precursor (e.g., ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate) with Grignard reagents (EtMgX/MeMgX) to introduce the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group .

- Step 2 : Purify intermediates via crystallization (e.g., using ethyl acetate) and monitor purity via HPLC (≥94% purity achieved in Example 6 of ) .

- Step 3 : Deprotect trityl-protected intermediates using acetic acid/water at 50°C, followed by trityl alcohol removal via aspiration .

Q. Which analytical techniques are most reliable for structural validation and purity assessment?

- Primary Methods :

- HPLC : Use reverse-phase chromatography with UV detection (Example 1 in ) to quantify impurities (e.g., olmesartan medoxomil-related byproducts) .

- Mass Spectrometry : HR-MS for exact mass confirmation, as demonstrated in .

- Supplementary Techniques :

- ¹H/¹³C NMR : For functional group verification (e.g., imidazole protons, dioxolane ring signals) .

- FTIR : To confirm ester carbonyl (C=O) and hydroxyl (O-H) stretches .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. HR-MS) be resolved during structural characterization?

- Approach :

- Cross-Validation : Compare HR-MS data with theoretical isotopic patterns to rule out adducts or contaminants .

- 2D NMR : Employ HSQC and HMBC to resolve overlapping signals, particularly for the dioxolane and imidazole moieties .

- X-ray Crystallography : If crystalline, use single-crystal analysis (e.g., as in ) to unambiguously assign stereochemistry .

Q. What strategies are effective for profiling degradation products under accelerated stability conditions?

- Experimental Design :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (pH 3–10) .

- Analysis : Use UPLC-QTOF-MS to identify degradation pathways (e.g., hydrolysis of the dioxolane ring or ester groups) .

- Key Findings : identifies 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl}-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid as a critical process-related impurity, requiring monitoring during storage .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Protocols :

- Short-Term : Store at 2–8°C under inert atmosphere to prevent hydrolysis .

- Long-Term : Conduct ICH-compliant studies (25°C/60% RH) with periodic HPLC checks for impurity thresholds (e.g., ≤0.15% for major degradants) .

- Data Table :

| Condition | Degradation Rate (%/month) | Major Degradant Identified |

|---|---|---|

| 25°C/60% RH | 0.8% | Tetrazole-ring opened acid |

| 40°C/75% RH | 3.2% | Dioxolane hydrolysis product |

Intermediate-Level Questions

Q. What comparative studies exist between this compound and structurally related imidazole derivatives?

- Key Comparisons :

- Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate : A precursor with lower hydrolytic stability due to the absence of the dioxolane-protecting group .

- Olmesartan Medoxomil : This compound is a critical impurity in olmesartan synthesis, requiring stringent control via HPLC ( ) .

Q. What are the challenges in scaling up synthesis while maintaining >98% purity?

- Critical Factors :

- Reagent Stoichiometry : Optimize Grignard reagent ratios (EtMgX/MeMgX) to minimize byproducts .

- Crystallization Efficiency : Use solvent mixtures (e.g., ethyl acetate/hexane) to enhance yield during trityl removal .

- Data Table :

| Scale (g) | Purity Achieved | Key Byproduct |

|---|---|---|

| 2.1 g | 94.4% | Trityl alcohol |

| 10 g | 89.2% | Unreacted ester precursor |

Properties

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6/c1-5-6-10-16-11(12(17-10)15(3,4)20)13(18)21-7-9-8(2)22-14(19)23-9/h20H,5-7H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNZLMSSFOUSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)C(C)(C)O)C(=O)OCC2=C(OC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597608 | |

| Record name | (5-Methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144978-05-2 | |

| Record name | (5-Methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.